2-Phenyl-1,3-oxazole-4-carbonyl chloride

説明

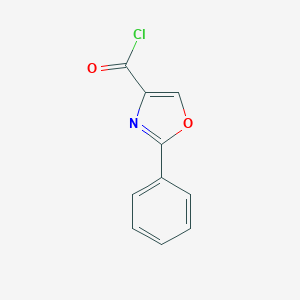

Structure

3D Structure

特性

IUPAC Name |

2-phenyl-1,3-oxazole-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO2/c11-9(13)8-6-14-10(12-8)7-4-2-1-3-5-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQNBLEXRJFCKSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=CO2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40372733 | |

| Record name | 2-Phenyl-1,3-oxazole-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40372733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1204-70-2 | |

| Record name | 2-Phenyl-1,3-oxazole-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40372733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Pathways and Mechanistic Exploration of 2 Phenyl 1,3 Oxazole 4 Carbonyl Chloride

Nucleophilic Acyl Substitution Reactivity at the Carbonyl Chloride Moiety

The carbonyl chloride functional group is a highly electrophilic center, making it susceptible to attack by a wide range of nucleophiles. This reactivity is the cornerstone for the construction of various derivatives, primarily through nucleophilic acyl substitution.

Amidation Reactions for the Formation of Oxazole (B20620) Carboxamides

The reaction of 2-phenyl-1,3-oxazole-4-carbonyl chloride with primary or secondary amines readily affords the corresponding 2-phenyl-1,3-oxazole-4-carboxamides. This amidation proceeds via the classical nucleophilic acyl substitution mechanism, where the amine nitrogen attacks the electrophilic carbonyl carbon, followed by the elimination of a chloride ion.

The synthesis of various substituted oxazole carboxamides has been reported in the literature, highlighting the utility of this transformation. For instance, in the pursuit of novel acid ceramidase inhibitors, a series of substituted oxazol-2-one-3-carboxamides were synthesized. nih.gov While the core scaffold in that study was an oxazol-2-one, the fundamental amidation reaction at a carbonyl group attached to the heterocyclic ring is analogous. Similarly, the synthesis of 2-substituted 5-chloro-1,3-oxazole-4-carboxamides demonstrates the successful formation of the amide bond at the C4-position of the oxazole ring. researchgate.net

Table 1: Examples of Amidation Reactions on Oxazole Scaffolds

| Oxazole Starting Material | Amine Nucleophile | Product | Reference |

| 2-Aryl-5-chloro-1,3-oxazole-4-carbonyl chloride | Various amines | 2-Aryl-5-chloro-1,3-oxazole-4-carboxamides | researchgate.net |

| Substituted oxazol-2-one with a carbonyl group | Various amines | Substituted oxazol-2-one-3-carboxamides | nih.gov |

Esterification and Related Nucleophilic Displacements

In a similar vein to amidation, this compound can undergo esterification upon reaction with alcohols. The alcohol oxygen acts as the nucleophile, attacking the carbonyl carbon and leading to the formation of a 2-phenyl-1,3-oxazole-4-carboxylate ester with the concurrent elimination of hydrogen chloride. This reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the HCl byproduct.

The general reactivity of carbonyl chlorides towards nucleophiles like alcohols is a well-established principle in organic chemistry. While specific examples detailing the esterification of this compound are not prevalent in the provided search results, the underlying mechanism is directly transferable. The synthesis of cephalexin (B21000) derivatives, for example, involved the reaction of an ester with thiourea, showcasing the manipulation of ester functionalities on related heterocyclic systems. chemmethod.com

Formation of N-Acyl-α-amino Ketones from Activated Intermediates

The this compound can serve as a precursor for the synthesis of N-acyl-α-amino ketones, which are valuable intermediates in organic synthesis and medicinal chemistry. rsc.org One synthetic route involves the acylation of an α-amino acid with the carbonyl chloride, followed by further transformations. For instance, the N-acylation of L-valine with an acyl chloride has been reported, leading to an N-acyl-α-amino acid. nih.govnih.gov This intermediate can then undergo intramolecular cyclodehydration to form an oxazol-5(4H)-one. Subsequent Friedel-Crafts acylation of an aromatic hydrocarbon with this oxazolone (B7731731) yields an N-acyl-α-amino ketone. nih.govnih.gov

A more direct approach to α-amino ketones involves the reaction of an activated ester of an N-protected α-amino acid with a Grignard reagent in the presence of a copper(I) catalyst. organic-chemistry.org While not starting from the carbonyl chloride directly, this highlights a modern method for accessing this class of compounds. The Robinson-Gabriel synthesis, a classical method for oxazole formation, proceeds from a 2-acylamino-ketone, which underscores the synthetic relationship between these two classes of compounds. wikipedia.org

Table 2: Synthesis of N-Acyl-α-amino Ketones

| Starting Material | Key Reagents | Intermediate/Product | Reference |

| Acyl chloride and L-valine | Ethyl chloroformate, 4-methylmorpholine | 4-Isopropyl-2-[4-(phenylsulfonyl)phenyl]-1,3-oxazol-5(4H)-one | nih.govnih.gov |

| 2-Aryl-4-isopropyl-1,3-oxazol-5(4H)-one | Aromatic hydrocarbon, AlCl₃ | N-(1-Aryl-3-methyl-1-oxobutan-2-yl)-4-(phenylsulfonyl)benzamide | nih.govnih.gov |

| N-protected α-amino acid | CDMT, NMM, CuI, Grignard reagent | N-protected α-amino ketone | organic-chemistry.org |

Electrophilic Functionalization of the Pendant Phenyl Ring

The phenyl group attached at the 2-position of the oxazole ring can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation. The oxazole ring itself influences the regioselectivity of these reactions. The electron-withdrawing nature of the 1,3-oxazole ring is expected to deactivate the attached phenyl ring towards electrophilic attack and direct incoming electrophiles to the meta and para positions.

Studies on the nitration of related phenyl-substituted aza-heterocycles support this expectation. For example, the nitration of 2,5-diphenyl-1,3,4-oxadiazole (B188118) with mixed acids or nitronium tetrafluoroborate (B81430) predominantly yields the meta-nitration products. rsc.org Similarly, the nitration of 5-phenylisoxazole (B86612) with a mixture of nitric and sulfuric acids can lead to a mixture of ortho, meta, and para-nitrophenyl (B135317) derivatives, with the specific conditions influencing the product distribution. clockss.org It is therefore reasonable to predict that the nitration of this compound would yield a mixture of 2-(nitrophenyl)-1,3-oxazole-4-carbonyl chlorides.

Diverse Reactivity of the 1,3-Oxazole Heterocycle

The 1,3-oxazole ring itself is a versatile participant in various chemical transformations, most notably in cycloaddition reactions where it can function as either a 1,3-dipole equivalent or a diene.

Cycloaddition Chemistry of Oxazoles as 1,3-Dipoles or Dienes

Oxazoles can participate in Diels-Alder reactions, a powerful tool for the construction of six-membered rings. wikipedia.orgkhanacademy.org In these [4+2] cycloadditions, the oxazole acts as the diene component, reacting with a dienophile. researchgate.net The initial adducts are often unstable and can undergo further transformations, such as rearrangement to form substituted pyridines. researchgate.net For instance, the reaction of oxazoles with acetylenes can lead to the formation of furans, while reaction with olefins can yield pyridines. researchgate.net The intramolecular Diels-Alder reaction of oxazole-olefins has been a key step in the total synthesis of natural products like (-)-plectrodorine and (+)-oxerine. nih.gov

Furthermore, the oxazole nucleus can be involved in 1,3-dipolar cycloadditions. wikipedia.orgmdpi.com This type of reaction involves a 1,3-dipole reacting with a dipolarophile to form a five-membered ring. wikipedia.org While the oxazole ring itself is not a classical 1,3-dipole, it can be considered a masked form. For example, photoinduced cycloadditions of carbenes with nitriles provide a versatile route to oxazoles, demonstrating the [3+2] cycloaddition pathway to form the oxazole ring itself. nih.gov The reactivity of the oxazole ring as a diene or a participant in cycloaddition reactions adds a significant dimension to the synthetic utility of this compound, allowing for the construction of complex polycyclic systems.

Regioselective Functionalization at the C-5 Position of the Oxazole Ring

The functionalization of the oxazole ring, particularly at the C-5 position, is a key area of investigation for creating diverse molecular architectures. While direct information on this compound is limited in the provided results, general methods for oxazole functionalization offer valuable insights.

A general and versatile method for the synthesis of 2,4,5-trisubstituted oxazoles has been developed utilizing organometallic reagents. merckmillipore.com This approach starts with commercially available oxazole and employs successive metalations with TMPMgCl·LiCl (tetramethylpiperidylmagnesium chloride lithium chloride complex) or TMPZnCl·LiCl (tetramethylpiperidylzinc chloride lithium chloride complex). merckmillipore.com These metalated intermediates are stable and react readily with a variety of electrophiles, including aryl halides, allylic halides, acid chlorides, trimethylsilyl (B98337) chloride (TMSCl), and trimethylsilyl cyanide (TMS-CN), to yield highly functionalized oxazoles. merckmillipore.com This methodology demonstrates the potential for introducing a wide range of substituents at the C-5 position, although specific application to this compound is not detailed.

Furthermore, the reactivity of the chlorine atom in 2-aryl-5-chloro-1,3-oxazole-4-carboxamides with various nucleophiles has been explored. researchgate.net This suggests that the C-5 position, when substituted with a suitable leaving group like chlorine, is susceptible to nucleophilic attack, enabling the introduction of N-, O-, and S-based nucleophiles. researchgate.net

The table below summarizes the types of electrophiles and nucleophiles that have been successfully used to functionalize the oxazole ring, indicating the potential for C-5 modification.

| Reagent Type | Specific Examples | Resulting Functionalization |

| Electrophiles | Aryl halides, Allylic halides, Acid chlorides, TMSCl, TMS-CN | Introduction of aryl, allyl, acyl, trimethylsilyl, and cyano groups |

| Nucleophiles | N-nucleophiles, O-nucleophiles, S-nucleophiles | Introduction of amino, alkoxy/hydroxy, and thioether groups |

Rearrangements and Isomerizations of Oxazole Scaffolds

Oxazole derivatives are known to undergo various rearrangements and isomerizations, leading to the formation of other heterocyclic systems or acyclic products. researchgate.net These transformations are often influenced by reaction conditions and the nature of substituents on the oxazole ring.

One notable rearrangement involves the conversion of the oxazole ring into a 1,3,4-oxadiazole (B1194373) ring. This was observed when certain oxazole-4-carboxylic acid hydrazide derivatives, containing a substituted oxazol-5-yl fragment at the N2 atom of the hydrazine (B178648) moiety, were heated in acetic acid.

Isomerization of isoxazoles to oxazoles has also been documented. researchgate.netnih.gov For instance, Fe(II)-catalyzed isomerization of 4-acyl-5-methoxyisoxazoles can lead to the formation of methyl oxazole-4-carboxylates. researchgate.netnih.gov This process is believed to proceed through transient 2-acyl-2-(methoxycarbonyl)-2H-azirine intermediates, which can then isomerize to either isoxazoles or oxazoles depending on the reaction conditions. researchgate.netnih.gov Specifically, catalytic conditions favor the formation of isoxazoles, while non-catalytic thermolysis can lead to oxazoles. researchgate.netnih.gov

A study on N-allyl-2-phenyl-4,5-dihydrooxazole-4-carboxamides revealed an unexpected rearrangement in the presence of LiHMDS (lithium bis(trimethylsilyl)amide). nih.gov This reaction resulted in a 1,3-migration of the N-allyl group, leading to the formation of a congested aza-quaternary carbon center. nih.gov This rearrangement was found to be highly stereoselective and applicable to both cyclic and acyclic substrates. nih.gov

The following table outlines key rearrangement and isomerization reactions involving oxazole and related scaffolds.

| Starting Material | Reagents/Conditions | Product |

| Oxazole-4-carboxylic acid hydrazide derivatives | Acetic acid, heat | 1,3,4-Oxadiazole derivatives |

| 4-Acyl-5-methoxyisoxazoles | Fe(II) catalyst, dioxane, 105 °C | Methyl oxazole-4-carboxylates |

| N-Allyl-2-phenyl-4,5-dihydrooxazole-4-carboxamides | LiHMDS | Product with aza-quaternary carbon center |

Stereochemical Control and Diastereoselectivity in Reactions Involving this compound

The stereochemical outcome of reactions involving chiral oxazole derivatives is crucial for their application in areas such as asymmetric synthesis and medicinal chemistry. The unexpected rearrangement of N-allyl-2-phenyl-4,5-dihydrooxazole-4-carboxamides, as mentioned previously, was reported to be highly stereoselective. nih.gov This suggests that the configuration of the starting material can direct the formation of a specific stereoisomer in the product.

Further research into the synthesis of new chiral heterocyclic amino acid-like building blocks involved the preparation of regioisomeric methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates. nih.gov When starting with chiral saturated N-heterocyclic carboxylic acids, the target adducts were obtained with high enantiomeric excess (up to 97–100% ee). nih.gov This highlights the potential for achieving high levels of stereochemical control in the synthesis of functionalized oxazoles.

Elucidation of Reaction Mechanisms Through Kinetic and Spectroscopic Analysis

Understanding the mechanisms of reactions involving this compound and its derivatives is essential for optimizing reaction conditions and designing new synthetic routes. Spectroscopic techniques play a pivotal role in this endeavor.

In the study of the synthesis of regioisomeric methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates, unambiguous structural assignments were made using a combination of chiral HPLC analysis, ¹H, ¹³C, and ¹⁵N NMR spectroscopy, HRMS, and single-crystal X-ray diffraction data. nih.govbeilstein-journals.org For instance, the ¹H NMR spectrum of ¹⁵N-labeled methyl 5-(N-Boc-azetidin-3-yl)-1,2-oxazole-4-carboxylate showed a ¹H,¹⁵N coupling constant, and the ¹³C NMR spectrum revealed ¹³C,¹⁵N interactions, which definitively confirmed the presence of the 1,2-oxazole ring. nih.govbeilstein-journals.org

UV-Vis spectroscopy has been used to characterize new 4-[(4-chlorophenyl)sulfonyl]benzoic acid derivatives containing a 1,3-oxazole chromophore. nih.gov The spectra of these compounds showed characteristic absorption bands, with an additional band observed for the 1,3-oxazole containing compounds. nih.gov

The mechanism of the isomerization of isoxazoles to oxazoles has been investigated using DFT (Density Functional Theory) calculations. researchgate.netnih.gov These theoretical studies help to understand the dependence of the reaction pathways on the substituents of the starting isoxazole (B147169) core and the reaction conditions. researchgate.netnih.gov

The following table summarizes the analytical techniques used to elucidate the structure and reaction mechanisms of oxazole derivatives.

| Analytical Technique | Application |

| NMR Spectroscopy (¹H, ¹³C, ¹⁵N) | Structural elucidation, confirmation of connectivity, and stereochemical assignment. nih.govbeilstein-journals.org |

| Mass Spectrometry (HRMS) | Determination of molecular formula and accurate mass. nih.govbeilstein-journals.org |

| X-ray Crystallography | Definitive determination of three-dimensional molecular structure. nih.govbeilstein-journals.org |

| UV-Vis Spectroscopy | Characterization of chromophoric systems and monitoring reactions. nih.gov |

| Chiral HPLC | Separation and quantification of enantiomers. nih.govbeilstein-journals.org |

| DFT Calculations | Investigation of reaction mechanisms and transition states. researchgate.netnih.gov |

Strategic Applications of 2 Phenyl 1,3 Oxazole 4 Carbonyl Chloride As a Versatile Chemical Building Block

Modular Synthesis of Complex Heterocyclic Systems

The unique structural features of 2-Phenyl-1,3-oxazole-4-carbonyl chloride, namely the reactive acyl chloride group and the stable oxazole (B20620) ring, allow for its use as a foundational component in the synthesis of a wide array of more complex molecules.

Construction of Fused Azoles and Polycyclic Architectures

This compound serves as a key precursor for the synthesis of fused heterocyclic systems. For instance, derivatives such as methyl 2-aryl-5-(chlorosulfonyl)-1,3-oxazole-4-carboxylates, which can be prepared from the corresponding carbonyl chloride, react with various aminoazoles like 1H-pyrazol-5-amines and 1H-1,2,4-triazol-5-amines. growingscience.com This reaction initially forms sulfonamide linkages, and subsequent treatment with a base like sodium hydride can induce further cyclocondensation. growingscience.com This process, which may involve a Smiles rearrangement with the extrusion of sulfur dioxide and elimination of methanol, provides a convenient route to novel annulated systems such as nih.govresearchgate.netoxazolo[5,4-d]pyrimidine derivatives. growingscience.com

The versatility of this approach allows for the generation of tricyclic compounds with potential applications in medicinal chemistry and materials science. The specific reaction pathway and the final architecture of the fused system are dependent on the nature of the aminoazole and the reaction conditions employed. growingscience.com

Assembly of N-Acyl-α-amino Acid and Ketone Derivatives

A significant application of this compound and its analogs is in the synthesis of N-acyl-α-amino acids and their corresponding ketone derivatives. The acyl chloride readily reacts with α-amino acids, such as L-valine, in the presence of a base to form N-acyl-α-amino acids. nih.govnih.gov These intermediates are valuable in their own right and can be further transformed.

For example, N-acyl-α-amino acids can undergo cyclodehydration to form 1,3-oxazol-5(4H)-ones. nih.govnih.gov These oxazolones can then be utilized in Friedel-Crafts acylation reactions with aromatic hydrocarbons to yield N-acyl-α-amino ketones. nih.govnih.gov A subsequent Robinson-Gabriel cyclization of these ketones, often using reagents like phosphoryl trichloride, leads to the formation of 1,3-oxazole derivatives with substitution at the 5-position. nih.govnih.gov This multi-step sequence highlights the modularity of using the parent acyl chloride to build complex structures with defined stereochemistry and substitution patterns.

Table 1: Synthesis of N-Acyl-α-amino Acid and Ketone Derivatives

| Starting Material | Reagent | Intermediate Product | Subsequent Reaction | Final Product |

| This compound analog | L-valine | N-acyl-α-amino acid | Cyclodehydration | 1,3-oxazol-5(4H)-one |

| 1,3-oxazol-5(4H)-one | Aromatic hydrocarbon, AlCl₃ | N-acyl-α-amino ketone | Robinson-Gabriel cyclization | 5-aryl-1,3-oxazole |

Preparation of Diverse Oxazole Derivatives with Varied Substitution Patterns

The reactivity of the acyl chloride group in this compound allows for the introduction of a wide variety of substituents at the 4-position of the oxazole ring, leading to a diverse library of derivatives. The core oxazole scaffold can be synthesized through various methods, including the reaction of amides with diazocarbonyl compounds followed by cyclodehydration, or the van Leusen reaction involving tosylmethylisocyanides (TosMIC). nih.govnih.gov

Once the 2-phenyl-1,3-oxazole-4-carboxylic acid is obtained, its conversion to the corresponding carbonyl chloride opens up numerous synthetic possibilities. Reaction of the acyl chloride with different nucleophiles such as amines, alcohols, and thiols would lead to the formation of amides, esters, and thioesters, respectively. Furthermore, 2-(halomethyl)oxazole derivatives can be prepared and subsequently reacted with various nucleophiles to introduce diverse functional groups at the 2-position. nih.gov This flexibility is crucial for developing compounds with specific biological activities or material properties. The ability to easily modify the substitution pattern on the oxazole ring is a key advantage in combinatorial chemistry and drug discovery efforts. researchgate.netresearchgate.net

Contributions to Rational Drug Design and Discovery Research

The 2-phenyl-1,3-oxazole moiety is a recognized pharmacophore present in numerous biologically active compounds. Consequently, this compound is a highly valuable building block in the field of medicinal chemistry.

Design and Combinatorial Synthesis of Oxazole-Containing Compound Libraries

The amenability of this compound to a variety of chemical transformations makes it an ideal scaffold for the combinatorial synthesis of compound libraries. researchgate.net By reacting the acyl chloride with a diverse set of amines, alcohols, or other nucleophiles, large numbers of unique oxazole derivatives can be rapidly synthesized. nih.govresearchgate.net This approach is instrumental in the early stages of drug discovery, where the goal is to screen a wide range of chemical diversity to identify initial "hit" compounds.

For example, libraries of N-((2-phenyloxazol-4-yl)methyl) pyrimidine (B1678525) carboxamides have been designed and synthesized to explore their potential as fungicidal agents. researchgate.net Similarly, the synthesis of various 4-arylsulfonyl-1,3-oxazoles has been undertaken to evaluate their anticancer activities. biointerfaceresearch.com The van Leusen oxazole synthesis is another powerful tool for creating diverse oxazole-based molecules for biological screening. nih.govsemanticscholar.org The ability to generate these libraries in a systematic and efficient manner significantly accelerates the drug discovery process.

Scaffold Derivatization for Structure-Activity Relationship (SAR) Studies

Once initial lead compounds are identified, this compound and its derivatives are crucial for conducting detailed structure-activity relationship (SAR) studies. nih.govresearchgate.net SAR studies involve systematically modifying the structure of a lead compound to understand which parts of the molecule are essential for its biological activity.

By synthesizing a series of analogs with different substituents on the phenyl ring or at various positions on the oxazole core, medicinal chemists can probe the interactions between the compound and its biological target. nih.govnih.govresearchgate.net For instance, the synthesis and evaluation of various 2-alkylamino-, 2-alkylthio-, and 2-alkoxy-(methyl) oxazoles have been performed to investigate their anti-inflammatory and analgesic properties. nih.gov The insights gained from these SAR studies are critical for optimizing the potency, selectivity, and pharmacokinetic properties of a drug candidate, ultimately leading to the development of safer and more effective medicines. The flexibility offered by the 2-phenyl-1,3-oxazole scaffold is invaluable in this iterative process of drug optimization. thieme.deresearchgate.net

Applications in Agrochemical and Advanced Materials Synthesis

The unique structural and electronic properties of the 2-phenyl-1,3-oxazole moiety make its derivatives, including the highly reactive this compound, valuable intermediates in the synthesis of a range of functional molecules. These applications span from the development of sophisticated materials for optical technologies to the creation of novel agrochemicals. The inherent characteristics of the oxazole ring, such as its planarity, electron-donating and accepting capabilities, and stability, are key to its utility in these advanced applications.

Precursors for Fluorescent Molecules and Organic Optoelectronics.

The 2-phenyl-1,3-oxazole scaffold is a key component in the design of various fluorescent molecules and materials for organic optoelectronics. While direct studies originating from this compound are not extensively documented in publicly available literature, the functional group offers a clear and reactive handle to incorporate this fluorophoric core into larger molecular systems. The oxazole ring system, with its extended π-conjugation between the phenyl ring and the heterocyclic system, provides the fundamental framework for fluorescence.

Highly substituted oxazole derivatives have been investigated as organelle-targeting fluorophores, demonstrating that the oxazole scaffold can produce significant fluorescence responses. The design of such molecules often involves a donor-π-acceptor (D-π-A) framework to enhance fluorescence efficacy. In this context, the 2-phenyl-1,3-oxazole unit can act as a crucial part of the π-conjugated bridge. The carbonyl chloride group of the title compound is an excellent electrophilic site for reaction with nucleophilic groups (such as amines or alcohols) attached to other parts of a target molecule, thereby creating a larger, conjugated system with tailored fluorescent properties.

The general class of oxadiazoles, which are structurally related to oxazoles, have found applications in organic light-emitting diodes (OLEDs). These compounds often exhibit excellent electron-transporting properties and high photoluminescence quantum yields. By extension, derivatives of 2-phenyl-1,3-oxazole are promising candidates for similar applications. The carbonyl chloride functionality allows for the straightforward synthesis of a variety of derivatives, such as amides and esters, which can be designed to have specific charge-transport or light-emitting properties.

Below is a table of representative oxazole-based compounds and their observed or potential applications in fluorescent and optoelectronic technologies.

| Compound Class | Potential Application | Rationale |

| 2,5-Disubstituted Oxazoles | Fluorescent Probes | The oxazole core acts as a fluorophore, and substituents can be tuned to target specific cellular organelles or analytes. |

| Oxazole-containing Polymers | Organic Light-Emitting Diodes (OLEDs) | The oxazole units can be incorporated into polymer backbones to create materials with desirable electron-transport and light-emitting properties for display and lighting applications. |

| Oxazole-based Donor-Acceptor Molecules | Organic Photovoltaics (OPVs) | The electron-accepting nature of the oxazole ring can be paired with electron-donating moieties to create materials for use in the active layer of organic solar cells. |

Development of Novel Amino Acid-like Building Blocks.

The synthesis of unnatural amino acids is a rapidly growing area of research, as these molecules can be used to create peptides and other polymers with novel structures and functions. The this compound is a promising starting material for the creation of such "amino acid-like" building blocks. Its reactive carbonyl chloride group can readily form an amide bond with the amino group of an existing amino acid or other amine-containing molecule.

This approach allows for the incorporation of the rigid, planar 2-phenyl-1,3-oxazole unit into a peptide backbone or as a side-chain modification. The resulting structures are of significant interest in medicinal chemistry and materials science. For instance, the incorporation of such a heterocyclic system can introduce conformational constraints into a peptide, which can lead to enhanced biological activity or stability. Furthermore, the oxazole ring can participate in non-covalent interactions, such as π-stacking, which can influence the folding and assembly of the resulting macromolecules.

Research has demonstrated the successful synthesis of 1,3-azole-based peptides on solid phase, confirming the compatibility of the oxazole core with standard peptide synthesis conditions. nih.gov While not directly using the title compound, this work supports the feasibility of using oxazole-containing building blocks in a similar fashion. Moreover, the synthesis of amino acids fused with the related 1,3,4-oxadiazole (B1194373) heterocycle has been reported as a route to unnatural amino acids. semanticscholar.org

The general strategy for creating a novel amino acid-like building block from this compound would involve the reaction scheme shown below:

Reaction Scheme: Synthesis of an Oxazole-Containing Amino Acid Derivative

This reaction would yield a new molecule that is effectively a modified amino acid, with the 2-phenyl-1,3-oxazole-4-carboxamide group attached to the nitrogen atom of the original amino acid. These novel building blocks can then be used in the synthesis of peptidomimetics with unique properties.

The table below summarizes the potential of this compound in the synthesis of novel amino acid-like building blocks.

| Building Block Type | Synthetic Approach | Potential Application |

| N-acylated amino acids | Reaction of this compound with the amino group of a natural or unnatural amino acid. | Creation of peptidomimetics with constrained conformations and potentially enhanced biological activity. |

| Oxazole-containing dipeptides | Sequential coupling of the oxazole building block with two amino acids. | Development of novel enzyme inhibitors or receptor ligands. |

| Functionalized oxazole side chains | Modification of the phenyl group or other positions on the oxazole ring, followed by coupling to an amino acid scaffold. | Introduction of specific functionalities, such as reporter groups or cross-linking agents, into peptides. |

Computational Chemistry and Theoretical Investigations of 2 Phenyl 1,3 Oxazole 4 Carbonyl Chloride

Quantum Mechanical Studies for Electronic Structure and Reactivity Prediction

Quantum mechanical calculations are fundamental in elucidating the electronic properties and predicting the reactivity of oxazole (B20620) derivatives. Studies utilizing methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) have been instrumental in this regard. journal-vniispk.ru For instance, research on a series of substituted oxazoles has shown that the reactivity of the oxazole ring is significantly influenced by the electronic nature of its substituents. journal-vniispk.ru

The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides crucial insights into the molecule's reactivity. The energy gap between HOMO and LUMO is a key indicator of chemical reactivity, with a smaller gap generally implying higher reactivity. irjweb.com For oxazole derivatives, these calculations help in identifying the most probable sites for electrophilic and nucleophilic attack. journal-vniispk.rusemanticscholar.org

Molecular Electrostatic Potential (MEP) maps are another powerful tool derived from quantum mechanical calculations. These maps visualize the charge distribution on the molecule's surface, indicating electron-rich (nucleophilic) and electron-deficient (electrophilic) regions. irjweb.com In the context of 2-Phenyl-1,3-oxazole-4-carbonyl chloride, the carbonyl chloride group is expected to be a primary site for nucleophilic attack due to the electrophilic nature of the carbonyl carbon.

Table 1: Key Quantum Chemical Reactivity Descriptors

| Descriptor | Significance |

| HOMO Energy | Indicates the ability to donate an electron (nucleophilicity). |

| LUMO Energy | Indicates the ability to accept an electron (electrophilicity). |

| HOMO-LUMO Gap | Relates to the chemical reactivity and stability of the molecule. |

| Chemical Potential (μ) | Describes the escaping tendency of electrons from an equilibrium system. |

| Global Hardness (η) | Measures the resistance to change in the electron distribution. |

| Global Electrophilicity Index (ω) | Quantifies the electrophilic power of a molecule. |

This table is generated based on conceptual understanding from sources. journal-vniispk.ruirjweb.com

Density Functional Theory (DFT) Calculations for Reaction Mechanism Elucidation

Density Functional Theory (DFT) has become an indispensable tool for investigating the mechanisms of chemical reactions involving oxazole derivatives. zsmu.edu.uamdpi.com By calculating the energies of reactants, transition states, and products, researchers can map out the entire potential energy surface of a reaction, providing a detailed understanding of the reaction pathway. mdpi.comacs.org This approach is particularly valuable for elucidating the mechanisms of cycloaddition reactions and other transformations leading to the formation of heterocyclic systems. zsmu.edu.uamdpi.com

For reactions involving this compound, DFT calculations can be employed to study the mechanism of its reactions with various nucleophiles. For example, the reaction with an amine would proceed through a nucleophilic acyl substitution mechanism. DFT could be used to model the tetrahedral intermediate and the transition states involved in the addition and elimination steps, providing insights into the reaction kinetics and thermodynamics.

Furthermore, DFT calculations can help in understanding the role of catalysts in promoting specific reactions. nih.gov For instance, in metal-catalyzed cross-coupling reactions, DFT can elucidate the coordination of the oxazole derivative to the metal center and the subsequent steps of the catalytic cycle.

Molecular Dynamics and Conformational Analysis of Oxazole Scaffolds

The three-dimensional structure and conformational flexibility of molecules are crucial for their biological activity and material properties. Molecular dynamics (MD) simulations and other conformational analysis techniques are employed to study the dynamic behavior of oxazole-containing molecules. nih.govacs.org These methods allow for the exploration of the potential energy surface and the identification of stable conformers. nih.govnih.gov

For oxazole scaffolds, intramolecular interactions such as hydrogen bonds can play a significant role in determining the preferred conformation. nih.gov The polarity of the environment can also influence the conformational equilibrium. nih.gov In the case of this compound, the relative orientation of the phenyl ring and the oxazole ring, as well as the conformation of the carbonyl chloride group, can be investigated using these computational techniques.

MD simulations can also provide insights into the interactions of oxazole derivatives with biological macromolecules, such as proteins. acs.orgnih.gov By simulating the behavior of the ligand-protein complex over time, researchers can assess the stability of the binding mode and identify key interactions that contribute to the binding affinity. nih.govresearchgate.net

In Silico Approaches to Synthetic Route Design and Optimization

Computational methods are increasingly being used to design and optimize synthetic routes for complex molecules. nih.govresearchgate.net These in silico approaches can help in identifying the most efficient and selective reaction conditions, thereby reducing the time and resources required for experimental work.

Computational Assessment of Regioselectivity and Stereoselectivity

Many reactions involving oxazoles can lead to the formation of multiple isomers. Computational chemistry offers powerful tools to predict and understand the regioselectivity and stereoselectivity of these reactions. acs.orgnih.govrsc.org By calculating the activation energies for the different possible reaction pathways, it is possible to determine which product is likely to be formed preferentially. acs.orgnih.gov

For instance, in the synthesis of substituted oxazoles via cycloaddition reactions, DFT calculations can be used to predict the regiochemical outcome by comparing the energies of the transition states leading to the different regioisomers. rsc.org This predictive capability is invaluable for designing syntheses that yield the desired product with high selectivity.

Chemoinformatic Strategies for Library Design and Virtual Screening

Chemoinformatics plays a crucial role in modern drug discovery and materials science. By employing computational techniques, it is possible to design and screen large virtual libraries of compounds for desired properties. ctu.edu.vnnih.goveurekaselect.com

For oxazole-based compounds, chemoinformatic strategies can be used to design focused libraries with a high probability of containing active molecules. nih.goveurekaselect.comnih.gov This involves selecting appropriate building blocks and using computational models to predict the properties of the resulting compounds. Virtual screening, which involves docking large numbers of molecules into the active site of a target protein, can then be used to identify the most promising candidates for synthesis and experimental testing. nih.govctu.edu.vnmongoliajol.info This approach has been successfully applied to identify oxazole derivatives with potential antiviral and other biological activities. nih.govnih.gov

Prospects and Emerging Trends in the Research of 2 Phenyl 1,3 Oxazole 4 Carbonyl Chloride

Exploration of Unconventional Reactivity and Novel Transformative Pathways

While the primary reactivity of 2-phenyl-1,3-oxazole-4-carbonyl chloride is centered on the electrophilic nature of its acyl chloride group, future research is expected to delve into the unconventional reactivity of the oxazole (B20620) core itself. The oxazole ring, though aromatic, can participate in a variety of transformations that go beyond its role as a passive scaffold.

Research into related 1,3-oxazole derivatives has shown they can be susceptible to ring-opening reactions under acidic conditions, leading to acyclic peptide-like structures. researchgate.net This reactivity could be strategically exploited to convert derivatives of this compound into complex acyclic amides. Furthermore, the oxazole ring can be a partner in cycloaddition reactions or undergo metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce further substitution on the heterocyclic core. tandfonline.com Future work may focus on developing one-pot procedures where the acyl chloride first reacts with a nucleophile, followed by a directed C-H activation or coupling reaction at the C5 position of the oxazole ring, enabling the rapid construction of highly functionalized molecules.

Integration of Sustainable Chemistry Principles in Synthetic Strategies

The principles of green chemistry are becoming increasingly integral to modern synthetic planning. uniroma1.it For a reactive building block like this compound, this involves developing cleaner, more efficient methods for its use in derivatization. Key areas of focus include:

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields for the synthesis of oxazole derivatives. ijpsonline.com Applying this technology to the reactions of this compound with various nucleophiles could lead to rapid and efficient library synthesis with reduced energy consumption. ijpsonline.commdpi.com

Ultrasonication: Sonication provides an alternative energy source that can promote reactions by creating localized high-pressure and high-temperature zones, often leading to shorter reaction times and higher yields under mild conditions. ijpsonline.com

Alternative Solvents: Research is ongoing into the use of environmentally benign solvents, such as deep eutectic solvents (DES), to replace traditional volatile organic compounds in heterocyclic synthesis. mdpi.com Exploring the reactivity and stability of this compound in these green solvent systems is a promising avenue.

High-Throughput Experimentation and Automation in Derivatization

The robust reactivity of the acyl chloride group makes this compound an ideal candidate for high-throughput experimentation (HTE) and automated synthesis platforms. These technologies enable the rapid generation of large libraries of related compounds for screening purposes, particularly in drug discovery. researchgate.net

By reacting this compound with a diverse array of amines, alcohols, and other nucleophiles in a parallel format, researchers can quickly explore structure-activity relationships (SAR). researchgate.net Automated liquid handlers and robotic synthesis platforms can perform these reactions on a microscale, minimizing reagent consumption and waste while maximizing the number of derivatives produced. The resulting compound libraries are crucial for screening against biological targets to identify novel hit compounds. researchgate.net

Synergistic Application of Artificial Intelligence and Machine Learning in Chemical Synthesis

Reaction Prediction: ML models can be trained on vast datasets of chemical reactions to predict the most likely products, yields, and optimal conditions for the reaction of this compound with novel nucleophiles. nih.gov

Retrosynthetic Planning: AI-powered software can propose efficient synthetic routes to complex target molecules that incorporate the 2-phenyl-1,3-oxazole scaffold, potentially identifying novel and non-obvious pathways. digitellinc.com

Active Learning: AI can guide experimental design in real-time. By analyzing initial screening results, an ML algorithm can suggest the next set of derivatives to synthesize to most efficiently explore the chemical space and optimize for a desired property, such as biological activity. nih.gov

This synergy between computational prediction and experimental validation accelerates the discovery and optimization of new functional molecules derived from this compound.

Interdisciplinary Research Frontiers in Material Science and Chemical Biology

The structural and electronic properties of the 2-phenyl-1,3-oxazole core suggest significant potential for its derivatives in interdisciplinary fields.

Material Science: The oxazole ring is known for its photophysical and photochemical properties. thepharmajournal.com By incorporating the 2-phenyl-1,3-oxazole moiety into polymers or larger conjugated systems, it may be possible to develop novel materials with applications as organic light-emitting diodes (OLEDs), laser dyes, or semiconductors. thepharmajournal.comnih.govmdpi.com The acyl chloride handle provides a convenient point for polymerization or for grafting the scaffold onto surfaces and other materials.

Chemical Biology: Oxazole-containing compounds are prevalent in bioactive natural products and have been shown to interact with a wide range of biological targets, including enzymes and receptors. tandfonline.comthepharmajournal.com this compound serves as an excellent starting point for generating focused libraries of potential enzyme inhibitors or chemical probes. For instance, derivatives could be designed and synthesized to target kinases, proteases, or other enzyme classes implicated in disease, with the oxazole core acting as a bioisostere or a key pharmacophoric element. researchgate.net

Q & A

Q. What are the established synthetic routes for preparing 2-Phenyl-1,3-oxazole-4-carbonyl chloride in laboratory settings?

The compound is typically synthesized via two primary methods:

- Carboxylic Acid Chlorination : Reacting 2-phenyl-1,3-oxazole-4-carboxylic acid with chlorinating agents like oxalyl chloride (in DMF as a catalyst) or phosphorus pentachloride (PCl₅). Excess chlorinating agent is required to ensure complete conversion, followed by purification via distillation or recrystallization .

- Oxazole Ring Formation : Cyclization of precursors (e.g., substituted amides or nitriles) under acidic or basic conditions. For example, thiourea derivatives may undergo cyclization with CS₂/KOH, though conditions must be adjusted for oxazole-specific reactivity .

Q. How can researchers characterize the purity and structural integrity of this compound?

Key analytical methods include:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the acyl chloride group (δ ~170-180 ppm for carbonyl carbon) and oxazole ring protons (δ ~7.5-8.5 ppm for aromatic protons) .

- High-Resolution Mass Spectrometry (HRMS) : To verify molecular ion peaks ([M+H]⁺ or [M-Cl]⁺ fragments) .

- FT-IR Spectroscopy : Strong absorption at ~1800 cm⁻¹ for the carbonyl chloride group .

Q. What are the common nucleophilic reactions involving this compound?

The acyl chloride group reacts with:

- Amines : To form amides (e.g., with piperazine derivatives), requiring anhydrous conditions and bases like triethylamine to neutralize HCl .

- Alcohols : To yield esters, though reactivity depends on steric hindrance and solvent polarity .

- Water : Hydrolysis to the carboxylic acid, necessitating strict moisture-free handling .

Q. What storage conditions are recommended for this compound to maintain stability?

Store under inert gas (argon/nitrogen) at 2–8°C in airtight, moisture-resistant containers. Desiccants like molecular sieves are critical to prevent hydrolysis .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during synthesis?

- Solvent Selection : Use non-polar solvents (e.g., dichloromethane) to reduce side reactions.

- Catalyst Control : Add DMF dropwise during oxalyl chloride reactions to avoid excessive exothermicity .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) effectively removes unreacted precursors or phosphorus by-products .

Q. What strategies enable selective functionalization of the oxazole ring while preserving the acyl chloride group?

Q. How can computational chemistry predict reactivity patterns in complex reactions?

- DFT Calculations : Model transition states for nucleophilic attacks on the acyl chloride or oxazole ring. PubChem’s molecular data (e.g., bond angles, charge distribution) supports these studies .

- Molecular Dynamics : Simulate solvent effects on reaction kinetics, particularly for sterically hindered nucleophiles .

Q. How to address discrepancies in spectral data when analyzing derivatives?

- Cross-Validation : Combine NMR, HRMS, and X-ray crystallography (if crystalline) to resolve ambiguities. For example, NOE NMR experiments can distinguish regioisomers .

- Isotopic Labeling : Use ¹³C-labeled reagents to track carbonyl group transformations .

Q. What methodologies facilitate coupling with sterically hindered nucleophiles?

- Microwave-Assisted Synthesis : Enhances reaction rates and yields for bulky amines or alcohols .

- Coupling Agents : Employ HATU or EDCI to activate the acyl chloride for challenging nucleophiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。